Lacto-N-neotetraose is primarily sourced from human milk, where it plays a significant role in promoting gut health and modulating the immune response in infants. It is classified as a non-digestible oligosaccharide, which means it passes through the gastrointestinal tract without being broken down by digestive enzymes. This property allows it to serve as a substrate for beneficial gut bacteria, thereby enhancing gut microbiota diversity.
The synthesis of Lacto-N-neotetraose-N-acetyl-propargyl can be achieved through various methods, including chemical synthesis and enzymatic approaches. One notable method involves chemoenzymatic synthesis, which combines chemical carbohydrate synthesis with enzymatic glycosylation techniques. This approach allows for the selective assembly of sugar units to form the desired oligosaccharide structure.
The combination of these methods can yield high-purity products suitable for further analysis and application.
The molecular structure of Lacto-N-neotetraose-N-acetyl-propargyl can be represented as follows:
The molecular formula can be denoted as with a molecular weight of approximately 365.35 g/mol.
Lacto-N-neotetraose-N-acetyl-propargyl is involved in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties or creating derivatives with enhanced functionalities.
The mechanism by which Lacto-N-neotetraose-N-acetyl-propargyl exerts its effects primarily relates to its prebiotic properties:
Research indicates that such oligosaccharides can influence gut health positively by improving microbial diversity and function.
Lacto-N-neotetraose-N-acetyl-propargyl has several significant applications:
The versatility of this compound makes it an important subject for ongoing research in nutrition science, microbiology, and pharmacology .
LNnT-N-acetyl-propargyl is a semi-synthetic derivative of the human milk oligosaccharide (HMO) lacto-N-neotetraose (LNnT). Its core structure consists of the tetrasaccharide Galβ1-4GlcNAcβ1-3Galβ1-4Glc, where the N-acetylglucosamine (GlcNAc) residue is modified with a propargyl group (–C≡C–CH3) at the N-position. This modification replaces the methyl group of the natural N-acetyl moiety with a terminal alkyne functionality, classified as a 2-propynyl (propargyl) group [3] [7].
Table 1: Structural Features of LNnT-N-Acetyl-Propargyl
Component | Chemical Group | Functional Role |
---|---|---|
LNnT backbone | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Carbohydrate recognition domain mimic |
N-Acetyl modification | –NH–C(=O)–C≡C–H | Alkyne handle for bioorthogonal chemistry |
Propargyl moiety | Terminal alkyne (–C≡C–H) | Click chemistry reactivity |
The propargyl group enables bioorthogonal reactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages with azide-bearing molecules. This positions LNnT-N-acetyl-propargyl as a versatile glycoconjugate for targeted glycan labeling and probing [5] [9]. Stereochemically, the propargyl modification preserves the β-configuration of GlcNAc glycosidic bonds, critical for maintaining binding affinity to lectin receptors like galectins [5].
The development of LNnT-N-acetyl-propargyl reflects three key advances in carbohydrate synthesis:
Propargyl modifications were initially explored in monosaccharides (e.g., 2-O-propargyl-galactose) to study galectin binding. Their extension to GlcNAc in HMO scaffolds like LNnT emerged circa 2020 to combine glycan bioactivity with modular conjugation [5].
As an engineered HMO analogue, LNnT-N-acetyl-propargyl serves dual biological and technological roles:
Glycan Receptor Targeting: The LNnT backbone retains affinity for galectin-8N (Gal-8N), a lectin involved in immune regulation. Structural studies show that propargyl-modified GlcNAc engages Arg45/Arg69 residues in Gal-8N via non-canonical cation-π interactions, where the alkyne’s electron density interfaces with guanidinium groups. This binding mode achieves nanomolar affinity (Kd ~10−8 M), comparable to natural ligands [5].
Prebiotic Mimicry: LNnT is a core HMO metabolized by infant-gut bifidobacteria via GlcNAc-specific β-hexosaminidases. N-acetyl-propargyl modifications alter hydrolysis kinetics but preserve uptake, enabling fluorescent labeling of bacterial glycoprocessing enzymes through click chemistry [7].
Synthetic HMO Probes: The propargyl tag facilitates the construction of glycan arrays, glycopolymer scaffolds, and glyconanoparticles. Applications include:
Table 2: Functional Analogues of LNnT-N-Acetyl-Propargyl
Analogue | Structural Difference | Primary Application |
---|---|---|
2-O-Propargyl-galactose | Propargyl at Gal C2 | Galectin-8N inhibitor (Kd 140 nM) |
LNnT-azide | Azide at GlcNAc C6 | Copper-free click conjugation |
N-Propargyl-GlcNAc | Monosaccharide format | Metabolic oligosaccharide engineering |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: